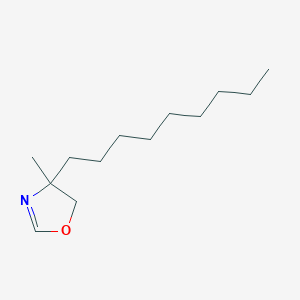

4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole

Description

Significance of the 4,5-Dihydro-1,3-oxazole Heterocyclic System in Modern Organic Chemistry

The 4,5-dihydro-1,3-oxazole ring is a privileged scaffold in organic synthesis, primarily due to its role as a versatile directing group and a precursor to other functional groups. researchgate.netrsc.org Oxazole-containing compounds exhibit a broad spectrum of biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. researchgate.netnih.gov The stability of the oxazoline (B21484) ring under various reaction conditions, coupled with its susceptibility to controlled cleavage, makes it an invaluable tool for synthetic chemists. rsc.org Furthermore, these heterocycles are present in numerous natural products and have been incorporated into pharmaceutical agents. nih.gov

Unique Aspects of Alkyl Substitution at the 4-Position of the Dihydro-1,3-oxazole Ring

The substitution pattern on the dihydro-1,3-oxazole ring profoundly influences its chemical and physical properties. Alkyl substitution at the 4-position is particularly significant as it can introduce chirality and steric bulk, thereby dictating the molecule's three-dimensional structure and reactivity.

When two different alkyl groups are attached to the C4 position of the 4,5-dihydro-1,3-oxazole ring, as in the case of 4-methyl-4-nonyl-4,5-dihydro-1,3-oxazole, this carbon atom becomes a stereogenic center. This introduces chirality into the molecule, meaning it can exist as a pair of non-superimposable mirror images, or enantiomers. The presence of a stereocenter is of paramount importance in medicinal chemistry and materials science, as different enantiomers can exhibit distinct biological activities and physical properties. The synthesis of such chiral oxazolines often requires stereoselective methods to obtain the desired enantiomer in high purity.

The nonyl group, a nine-carbon alkyl chain, introduces significant steric bulk at the 4-position of the dihydro-1,3-oxazole ring. This steric hindrance can have several important consequences for the molecule's architecture and reactivity. mdpi.com The bulky nonyl group can influence the preferred conformation of the five-membered ring and restrict the rotation of adjacent bonds. researchgate.net This can, in turn, affect the accessibility of the nitrogen and oxygen atoms to reagents, thereby modulating the compound's reactivity. nih.gov For instance, the steric hindrance may favor or disfavor certain reaction pathways, leading to enhanced selectivity in chemical transformations. mdpi.com

Historical Context and Evolution of Dihydro-1,3-oxazole Chemistry

The chemistry of oxazoles and their dihydro derivatives has a rich history dating back to the late 19th and early 20th centuries. Early methods for the synthesis of these heterocycles, such as the Robinson-Gabriel synthesis, laid the groundwork for the field. wikipedia.org A significant advancement in the synthesis of 5-substituted oxazoles was the van Leusen reaction, first reported in 1972, which utilizes tosylmethyl isocyanide (TosMIC). nih.gov Over the decades, numerous synthetic methodologies have been developed to access a wide variety of substituted 4,5-dihydro-1,3-oxazoles, reflecting their growing importance in organic synthesis. organic-chemistry.orgnih.gov These methods often focus on achieving high yields, regioselectivity, and stereoselectivity. nih.gov

Research Rationale and Objectives for Investigating this compound

The investigation of specific molecules like this compound is driven by the desire to expand our fundamental understanding of structure-reactivity relationships in heterocyclic chemistry.

Studying the chemical behavior of this compound provides valuable insights into how the interplay of electronic and steric effects governs the reactivity of the 4,5-dihydro-1,3-oxazole ring system. The presence of both a small (methyl) and a large (nonyl) alkyl group at the C4 position offers a unique opportunity to probe the influence of asymmetric steric hindrance on reaction outcomes. nih.gov This knowledge is crucial for the rational design of new synthetic methods and for the development of novel oxazoline-based catalysts and materials with tailored properties. Detailed studies on such molecules contribute to the broader understanding of heterocyclic chemistry and can inform the synthesis of more complex and functionally diverse compounds. researchgate.net

Detailed Research Findings

While specific experimental data for this compound is not extensively available in the public domain, we can infer its likely properties and characterization data based on analogous structures.

Table 1: Predicted Physicochemical Properties of this compound

| Property | Predicted Value |

| Molecular Formula | C14H27NO |

| Molecular Weight | 225.37 g/mol |

| Boiling Point | Approx. 280-300 °C |

| Density | Approx. 0.9 g/cm³ |

Table 2: Representative Spectroscopic Data for a 4,4-Dialkyl-4,5-dihydro-1,3-oxazole

| Spectroscopic Technique | Characteristic Peaks/Signals |

| ¹H NMR | Signals for the methyl and nonyl groups, and the CH₂ group of the oxazoline ring. |

| ¹³C NMR | Resonances for the quaternary C4 carbon, the C2 and C5 carbons of the oxazoline ring, and the carbons of the alkyl substituents. |

| IR Spectroscopy | C=N stretching vibration around 1650-1670 cm⁻¹, and C-O stretching bands. |

| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |

Potential for Advanced Applications in Synthesis and Catalysis

The true potential of this compound lies in its application as a chiral ligand in asymmetric catalysis. Chiral oxazoline-containing ligands are one of the most successful classes of ligands in this field due to their modular nature, stability, and the close proximity of the stereogenic center at C4 to the coordinating nitrogen atom, which directly influences the metal's coordination sphere.

The presence of both a small (methyl) and a long-chain (nonyl) alkyl group at the C4 position of this compound is expected to create a unique steric environment around a coordinated metal center. This steric differentiation can be exploited to achieve high levels of enantioselectivity in a variety of catalytic transformations. The long nonyl chain, in particular, may offer additional benefits such as influencing the solubility of the resulting metal complex in specific solvent systems, potentially enabling catalysis in less polar media or facilitating catalyst recovery and recycling.

Detailed Research Findings:

While specific research on this compound is not extensively documented in publicly available literature, a wealth of research on analogous 4-alkyl and 4,4-dialkyl-substituted oxazolines provides a strong basis for predicting its potential. Studies have consistently shown that the nature of the C4-substituent is a critical determinant of enantioselectivity in numerous metal-catalyzed reactions. For instance, bulky substituents like tert-butyl are often employed to create a highly hindered environment, leading to excellent enantiomeric excesses in reactions such as palladium-catalyzed allylic alkylations and copper-catalyzed cyclopropanations.

The combination of a small and a large alkyl group, as in this compound, offers a nuanced steric profile. This could be particularly advantageous in reactions where fine-tuning of the ligand's steric bulk is necessary to achieve optimal selectivity. The nonyl group could also play a role in secondary interactions within the transition state, further influencing the stereochemical outcome.

Below is an interactive data table summarizing the performance of various C4-substituted oxazoline ligands in a representative asymmetric catalytic reaction, highlighting the impact of the alkyl group on enantioselectivity. This data is compiled from studies on similar catalytic systems and serves to illustrate the expected influence of the substituents in this compound.

| C4-Substituent(s) | Catalytic Reaction | Metal Catalyst | Enantiomeric Excess (ee %) | Reference Principle |

|---|---|---|---|---|

| Isopropyl | Asymmetric Allylic Alkylation | Palladium | Up to 95% | Steric bulk influences approach of the nucleophile. |

| tert-Butyl | Asymmetric Cyclopropanation | Copper | >99% | Highly effective steric shielding of one face of the substrate. |

| Phenyl | Asymmetric Hydrosilylation | Rhodium | Up to 98% | Electronic and steric effects of the aryl group. |

| Methyl, Ethyl | Asymmetric Aziridination | Copper | 85-92% | Moderate steric differentiation leading to good selectivity. |

| Methyl, Nonyl (Predicted) | Various Asymmetric Reactions | Various (e.g., Pd, Cu, Rh, Ir) | Potentially High | Unique steric and solubility properties from the combination of a small and a long-chain alkyl group. |

The potential applications of ligands derived from this compound are vast and span numerous areas of synthetic chemistry. These include, but are not limited to:

Asymmetric Carbon-Carbon Bond Formation: As ligands for metals like palladium, copper, and rhodium in reactions such as allylic alkylations, Diels-Alder reactions, and conjugate additions.

Asymmetric Reductions: In iridium- or ruthenium-catalyzed hydrogenations of prochiral olefins and ketones.

Asymmetric Oxidations: In manganese- or ruthenium-catalyzed epoxidations and dihydroxylations.

The development and application of this compound and its derivatives could lead to more efficient and selective synthetic routes for the production of enantiomerically pure pharmaceuticals, agrochemicals, and other fine chemicals. Further research into the synthesis and catalytic activity of this specific compound is warranted to fully unlock its potential in advanced chemical synthesis.

Structure

3D Structure

Properties

CAS No. |

113303-85-8 |

|---|---|

Molecular Formula |

C13H25NO |

Molecular Weight |

211.34 g/mol |

IUPAC Name |

4-methyl-4-nonyl-5H-1,3-oxazole |

InChI |

InChI=1S/C13H25NO/c1-3-4-5-6-7-8-9-10-13(2)11-15-12-14-13/h12H,3-11H2,1-2H3 |

InChI Key |

KDOWNJAYVKQLLB-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCC1(COC=N1)C |

Origin of Product |

United States |

Chemical Reactivity and Transformation Mechanisms of 4 Methyl 4 Nonyl 4,5 Dihydro 1,3 Oxazole

Ring-Opening Reactions of the 4,5-Dihydro-1,3-oxazole Core

The strained nature of the dihydro-oxazole ring makes it susceptible to various ring-opening reactions, which are fundamental to its application as a monomer in polymerization and as a synthetic intermediate. These reactions can be initiated by both nucleophilic and electrophilic species, leading to the formation of linear amide derivatives.

The 4,5-dihydro-1,3-oxazole ring can be opened through pathways initiated by either electrophiles or nucleophiles.

Electrophilic Initiation: The most common pathway for ring-opening begins with an electrophilic attack on the nitrogen atom. The nitrogen, being the most nucleophilic center in the ring, readily reacts with electrophiles such as strong acids or alkylating agents (e.g., methyl tosylate, methyl triflate). researchgate.netacs.org This initial reaction forms a highly reactive cationic intermediate, the oxazolinium ion. This cation is susceptible to subsequent attack by a nucleophile at either the C5 or C2 position, both of which are rendered more electrophilic by the positive charge on the adjacent nitrogen. Attack at the C5 position is generally favored, leading to the cleavage of the O-C5 bond and formation of an N-(2-hydroxyethyl)amide derivative after workup. nih.gov

Nucleophilic Initiation: Direct nucleophilic attack on the unactivated dihydro-oxazole ring is less common and typically requires strong nucleophiles and/or harsh reaction conditions. However, various nucleophiles have been shown to open the ring of related 2-oxazoline systems. umich.edu For instance, acidic sulfonimides can act as nucleophiles, opening the oxazoline (B21484) ring in refluxing 1,4-dioxane (B91453) to yield sulfonimidation products. umich.edu Similarly, thiols and phenols can serve as nucleophiles in ring-opening reactions. umich.edu In a multicomponent reaction, the dihydro-oxazole ring has been shown to react as a nucleophile with base-generated o-quinone methides, forming a zwitterionic intermediate that is subsequently opened by water. nih.govacs.org

The general pathways are summarized in the table below.

| Initiation Type | Initiating Species | Key Intermediate | Primary Site of Attack | Resulting Product Class |

| Electrophilic | Alkyl Halides, Tosylates, Triflates, Protic Acids | Oxazolinium Cation | C5 (or C2) by Nucleophile | N-acylethylenamines / Polyamides |

| Nucleophilic | Sulfonimides, Thiols, Phenols, Water (on activated rings) | Zwitterionic Species (in some cases) | C5 (or C2) by Nucleophile | Substituted N-(2-hydroxyethyl)amides |

4,5-Dihydro-1,3-oxazoles are well-known monomers for cationic ring-opening polymerization (CROP), which produces poly(N-acylethylenimine)s, a class of polymers known as poly(2-oxazoline)s (PAOx). researchgate.netnih.gov The polymerization proceeds via a living mechanism, allowing for precise control over molecular weight and the creation of well-defined polymer architectures. acs.org

The mechanism involves three main stages:

Initiation: An electrophilic initiator (e.g., methyl triflate) attacks the nitrogen atom of the 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole monomer, forming a covalent bond and generating the active propagating species, an oxazolinium cation. researchgate.netresearchgate.net

Propagation: The nitrogen atom of a second monomer molecule acts as a nucleophile, attacking the electrophilic C5 carbon of the oxazolinium ring of the growing polymer chain. This attack opens the ring and regenerates the oxazolinium cation at the new chain end. This process repeats, extending the polymer chain. acs.org

Termination: The polymerization is terminated by the addition of a nucleophile (e.g., water, amines), which quenches the cationic propagating center. researchgate.net

The rate of polymerization is significantly influenced by the substituents on the oxazoline ring. acs.org For this compound, the bulky alkyl groups at the C4 position would exert steric hindrance, potentially slowing the rate of propagation compared to less substituted oxazolines. This steric effect can impact the approach of the incoming monomer to the active chain end. acs.org

| Stage | Description | Key Species Involved |

| Initiation | Formation of the active propagating species. | Monomer, Electrophilic Initiator (e.g., MeOTf) |

| Propagation | Stepwise addition of monomer units to the growing chain. | Oxazolinium Cation (active chain end), Monomer |

| Termination | Quenching of the active cationic center to end polymerization. | Living Polymer Chain, Nucleophilic Terminating Agent (e.g., H₂O) |

Hydrolysis of the 4,5-dihydro-1,3-oxazole ring results in its cleavage to form an N-acyl amino alcohol. This reaction is typically catalyzed by acid. The mechanism begins with the protonation of the imine nitrogen, which activates the ring for nucleophilic attack by a water molecule.

The protonated oxazolinium species can be attacked by water at two positions:

Attack at C5: This is generally the favored pathway. Water attacks the C5 carbon, leading to the cleavage of the adjacent oxygen-carbon bond. This results in the formation of an N-(2-aminoethyl) ester intermediate, which would be derived from 2-amino-2-methylundecan-1-ol.

Attack at C2: Alternatively, water can attack the iminium carbon (C2). This pathway leads to the formation of a hemiaminal-like intermediate that subsequently breaks down.

Under acidic conditions, the final product of hydrolysis is the protonated form of the amino alcohol and the corresponding carboxylic acid. For this compound, hydrolysis would yield 2-amino-2-methylundecan-1-ol and the corresponding carboxylic acid from which the C2 position was derived. The stability of the oxazoline ring to hydrolysis is a key factor in its applications; for instance, 4,5-dihydro-oxazoles immobilized on silica (B1680970) gel have been observed to undergo ready hydrolytic cleavage. rsc.org A similar process of solvolysis can occur with other nucleophilic solvents, such as alcohols.

Cycloaddition Reactions Involving the Dihydro-1,3-oxazole Ring System

While the dihydro-1,3-oxazole ring itself is not a classic 1,3-dipole, it can participate in reactions that are formally considered cycloadditions or lead to intermediates that undergo subsequent cyclization. These reactions often involve the imine double bond or proceed through ring-opened intermediates.

The dihydro-1,3-oxazole ring can engage in formal [3+2] cycloaddition reactions, particularly when activated. For instance, the reaction of α-isocyanide carbanions with carbonyl compounds, which proceeds through an aldol (B89426) reaction followed by cyclization to form oxazolines, is considered a formal cycloaddition. acs.org

More relevant to the pre-formed ring is its reaction with powerful electrophiles to generate zwitterionic intermediates that can be trapped. A notable example is the reaction with ortho-quinone methides (o-QMs). nih.gov In this process, the nucleophilic nitrogen of the dihydro-oxazole attacks the o-QM, leading to the formation of a stable zwitterionic intermediate. nih.govacs.org This intermediate does not undergo intramolecular cyclization but can be intercepted by other nucleophiles, such as water, leading to a ring-opened product. nih.gov This reactivity highlights the potential of the dihydro-oxazole ring to act as a nucleophilic component that initiates a cascade leading to complex molecular structures.

While direct 1,3-dipolar cycloadditions are characteristic of related systems like oxazoline N-oxides, the parent dihydro-oxazole ring does not typically behave as a 1,3-dipole itself. acs.org Instead, its participation in cycloaddition-type reactions often involves a multi-step sequence initiated by nucleophilic or electrophilic activation.

In cycloaddition reactions involving the 4,5-dihydro-1,3-oxazole scaffold, both regioselectivity and stereochemistry are critical factors. Although direct cycloaddition is not the primary reaction pathway for this specific heterocycle, the principles governing selectivity in related systems provide valuable insight.

Regioselectivity: In formal cycloadditions or multi-step reactions, regioselectivity is determined by the electronic and steric properties of the reactants. For example, in the reaction with an unsymmetrical electrophile, the nucleophilic nitrogen of the oxazoline will preferentially attack the most electrophilic center. The regioselectivity in 1,3-dipolar cycloadditions of related systems is often controlled by the overlap of the frontier molecular orbitals (HOMO and LUMO) of the dipole and the dipolarophile. nih.gov

Stereochemical Control: The stereochemical outcome of reactions at the dihydro-oxazole ring is heavily influenced by the substituents at the C4 position. In this compound, the presence of two different alkyl groups makes C4 a stereocenter if the starting material is chiral. Even with a racemic mixture, these bulky groups create a sterically hindered environment. Any attack on the adjacent C5 position or on the face of the ring will be directed by these substituents. The attacking reagent will preferentially approach from the less hindered face of the ring, leading to diastereoselective product formation. In cycloadditions involving chiral oxyallyls and furans, for example, stereoselectivity is often high and can be rationalized by stabilizing interactions in the transition state, such as CH–π interactions, which favor specific crowded arrangements. nih.gov

The controlling factors in these reactions are summarized below.

| Controlling Factor | Influence on Reaction Outcome | Example from Related Systems |

| Steric Hindrance | Directs the approach of reagents to the less hindered face of the ring, controlling stereoselectivity. | The C4-substituents (methyl, nonyl) would dictate the facial selectivity of an attack at C5. |

| Orbital Overlap | Determines the regioselectivity in concerted cycloadditions by favoring the transition state with the best HOMO-LUMO interaction. | In [3+2] cycloadditions of enamines, regioselectivity is controlled by orbital overlap in the transition state. nih.gov |

| Transition State Stability | Subtle stabilizing interactions (e.g., CH–π) can favor one stereoisomeric transition state over another. | Cycloadditions of chiral oxyallyls favor crowded transition states due to stabilizing furan-phenyl interactions. nih.gov |

Derivatization and Functionalization at Peripheral Positions

The chemical versatility of this compound extends beyond the core heterocyclic structure, allowing for modifications at its peripheral positions. These derivatizations are crucial for fine-tuning the molecule's properties and for creating novel compounds with specific functionalities. The primary sites for such functionalization are the 2-position of the dihydro-1,3-oxazole ring and the appended nonyl chain.

Reactions at the 2-Position of the Dihydro-1,3-oxazole Ring

The 2-position of the 4,5-dihydro-1,3-oxazole (also known as the 2-oxazoline) ring is a key site for chemical modification due to the unique reactivity of the carbon atom situated between the oxygen and nitrogen heteroatoms. The acidity of the hydrogen atom at the C-2 position is significantly greater than those at C-4 or C-5, making it susceptible to deprotonation by a strong base. thepharmajournal.com This deprotonation generates a nucleophilic carbanion or a related metalated species, which serves as a versatile intermediate for introducing a wide range of substituents.

Key Reactions at the 2-Position:

Deprotonation and Alkylation: Treatment with strong bases like organolithium reagents (e.g., n-butyllithium) effectively removes the proton at the 2-position. The resulting lithiated intermediate can then react with various electrophiles, most commonly alkyl halides, to form 2-substituted dihydro-1,3-oxazoles. This method is a cornerstone of oxazoline chemistry, allowing for the construction of new carbon-carbon bonds.

Acylation: The nucleophilic intermediate generated at C-2 can also react with acylating agents such as acid chlorides or anhydrides to introduce ketone or related functional groups. thepharmajournal.com

Reactions with Carbonyl Compounds: The C-2 carbanion can add to aldehydes and ketones in aldol-type reactions, yielding β-hydroxyalkyl derivatives at the 2-position.

The reactivity at this position is a well-established principle in the broader chemistry of oxazoles and their dihydro derivatives. thepharmajournal.comsemanticscholar.org The general order of halogen displacement on an oxazole (B20620) ring, for instance, is C-2 >> C-4 > C-5, highlighting the enhanced reactivity of the 2-position towards nucleophilic substitution. thepharmajournal.comsemanticscholar.org

| Position | Relative Acidity of Hydrogen | Susceptibility to Nucleophilic Attack |

|---|---|---|

| C-2 | Highest | Highest |

| C-4 | Lowest | Low |

| C-5 | Low | Very Low |

Tautomerism and Isomerization Pathways of Substituted Dihydro-1,3-oxazoles

Tautomerism and isomerization represent pathways through which substituted dihydro-1,3-oxazoles can exist in or convert to different structural forms. While tautomerism in the dihydro-1,3-oxazole ring itself is not common due to its saturated C4-C5 bond, related isomerization processes and the potential for ring-chain tautomerism are relevant considerations.

Isomerization: A notable isomerization process in related five-membered heterocyclic systems is the "halogen dance," a base-catalyzed halogen migration. researchgate.net For example, a 5-bromo-1,3-oxazole can isomerize to a more stable 4-bromo derivative. researchgate.net This occurs via a sequence of deprotonation and halogen transfer. researchgate.net While this compound lacks a halogen to "dance," this phenomenon illustrates the potential for substituent migration in heterocyclic rings under specific conditions.

Ring-Chain Tautomerism: Dihydro-1,3-oxazoles can be considered cyclic isomers of their open-chain counterparts, N-acylethanolamines. Under certain conditions, particularly acidic or basic hydrolysis, the dihydro-1,3-oxazole ring can open to form the corresponding N-(1-hydroxy-2-methylundecan-2-yl)amide. This represents a form of ring-chain tautomerism, although the equilibrium typically lies heavily in favor of the cyclic form under neutral conditions.

The study of tautomerism in other heterocyclic systems, such as 1-substituted pyrazolones, reveals that the equilibrium between different forms (e.g., OH-form vs. NH-form) is highly dependent on the solvent and whether the compound is in a solid or solution state. mdpi.com Similar principles would apply to any potential tautomeric equilibria involving substituted dihydro-1,3-oxazoles.

Influence of the 4-Methyl-4-nonyl Substitution Pattern on Reaction Kinetics and Thermodynamics

The specific substitution pattern at the 4-position, featuring both a methyl and a nonyl group, exerts a significant influence on the chemical reactivity of the molecule through a combination of steric and electronic effects. These factors impact the rates (kinetics) and equilibrium positions (thermodynamics) of reactions involving the dihydro-1,3-oxazole ring.

Steric Effects: The presence of two alkyl groups at the C-4 position creates considerable steric hindrance around this end of the ring. The bulky nonyl group, in particular, can impede the approach of reagents to the neighboring C-5 and N-3 positions.

Kinetics: This steric shielding can decrease the rate of reactions that require attack at the ring atoms. For example, any coordination of a Lewis acid to the nitrogen atom or a nucleophilic attack on the C-5 carbon would be sterically hindered, leading to slower reaction kinetics compared to a less substituted dihydro-1,3-oxazole. Studies on other systems have shown that steric hindrance can significantly alter reactivity and reaction mechanisms. researchgate.net

Electronic Effects: Both the methyl and nonyl groups are electron-donating via an inductive effect (+I). This electronic contribution affects the electron density distribution within the heterocyclic ring.

Kinetics: The electron-donating nature of the alkyl groups increases the electron density on the adjacent nitrogen and oxygen atoms. This can enhance the basicity of the nitrogen atom, potentially increasing the rate of reactions involving protonation or coordination with electrophiles. Conversely, it might decrease the electrophilicity of the ring carbons, slowing down reactions with nucleophiles. The reactivity of different positions in phenolic nuclei, for instance, is known to be significantly altered by the electronic effects of substituents. researchgate.net

| Effect | Impact on Kinetics (Reaction Rates) | Impact on Thermodynamics (Stability) |

|---|---|---|

| Steric Hindrance | Decreases rate of attack at N-3 and C-5 | May introduce ring strain, affecting conformational stability |

| Inductive Effect (+I) | Increases basicity of N-3; Decreases electrophilicity of ring carbons | Stabilizes adjacent positive charges in intermediates/transition states |

Applications in Asymmetric Catalysis and Chiral Ligand Design

4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole as a Chiral Ligand Scaffold

While many common oxazoline (B21484) ligands derive their chirality from a stereocenter at the C4 position inherited from a chiral amino alcohol, a 4,4-disubstituted oxazoline like this compound is itself achiral at this position. However, it serves as a valuable building block for constructing more complex, C2-symmetric chiral ligands, such as bis(oxazolines) or pyridine-bis(oxazolines) (PyBOX). In these larger constructs, chirality is established by the spatial arrangement of the two oxazoline rings relative to each other, and the substituents at the C4 position play a crucial role in defining the shape and accessibility of the catalytic pocket.

The design of effective chiral oxazoline ligands hinges on several key principles. For bis(oxazoline) (BOX) ligands, C2-symmetry is a common and highly effective strategy. This symmetry reduces the number of possible diastereomeric transition states, which can simplify the stereochemical analysis and often leads to higher enantioselectivity. rameshrasappan.com The linker connecting the two oxazoline rings is critical; it establishes the bite angle and the relative orientation of the two chiral units, which in turn dictates the coordination geometry of the resulting metal complex.

Phosphinooxazoline (PHOX) ligands represent a successful class of non-symmetric ligands, combining a hard nitrogen donor (from the oxazoline) and a soft phosphorus donor. acs.org This electronic dissymmetry can be advantageous in reactions like palladium-catalyzed allylic substitution, where it helps to differentiate between the two ends of the allyl substrate. acs.org

In traditional chiral oxazolines derived from amino acids, the stereocenter at the C4 position is paramount for inducing asymmetry. This chiral center is located alpha to the coordinating nitrogen atom, placing its substituent in close proximity to the metal's active site. acs.org The substituent at C4 acts as a chiral barrier, sterically blocking one face of the coordinated substrate and directing the approach of the reagent to the opposite, less hindered face. The size and shape of this substituent are therefore critical tuning parameters for maximizing enantiomeric excess (ee). For example, bulky groups like tert-butyl or phenyl are often employed to create a more defined and restrictive chiral pocket, leading to high levels of stereocontrol.

In a ligand scaffold built from this compound, the two geminal substituents at the C4 position—methyl and nonyl—would exert a significant steric influence. While the methyl group is relatively small, the long, flexible nonyl chain is sterically demanding. This combination is expected to create a deep, sterically hindered chiral pocket around the metal center in a C2-symmetric bis(oxazoline) complex.

The steric bulk at this position directly influences the catalytic activity and enantioselectivity. Increasing the steric hindrance can enhance enantioselectivity by creating a more tightly controlled environment that better differentiates between the two enantiomeric transition states. chemrxiv.org However, excessive steric bulk can also hinder substrate binding or slow down the catalytic turnover rate, leading to lower reactivity. mdpi.com The long nonyl chain, compared to a more compact group like tert-butyl, could introduce unique conformational effects, potentially influencing the shape of the catalytic pocket and the approach trajectory of the substrate.

The following table illustrates how varying the steric bulk of the C4-substituent in BOX-Cu(II) catalyzed Diels-Alder reactions can impact enantioselectivity. Although data for a methyl/nonyl combination is not available, the trend from smaller to larger substituents is informative.

| C4-Substituent (R) in BOX Ligand | Reaction | Enantiomeric Excess (% ee) | Reference Concept |

|---|---|---|---|

| Isopropyl (i-Pr) | Diels-Alder: Cyclopentadiene + N-Acryloyloxazolidinone | 90 | Increasing steric bulk at the C4 position generally leads to higher enantioselectivity by creating a more defined chiral pocket around the metal center. nih.gov |

| Phenyl (Ph) | 96 | ||

| tert-Butyl (t-Bu) | 98 |

While the oxazoline ring itself is typically synthesized, the prompt's framing suggests using this compound as a precursor for more elaborate ligands. This would involve functionalizing the oxazoline unit to enable its linkage into larger structures, such as bis(oxazolines).

A more conventional approach involves synthesizing the required 4,4-disubstituted oxazoline ring from a suitable precursor. The synthesis of this compound would typically start from the amino alcohol 2-amino-2-methylundecan-1-ol . This precursor can be reacted with a variety of reagents to form the oxazoline ring. Common methods include:

From Nitriles: Reaction with a nitrile under acidic conditions (e.g., using ZnCl₂) to form the corresponding 2-substituted oxazoline.

From Carboxylic Acids/Derivatives: Condensation with a carboxylic acid followed by cyclodehydration, or direct reaction with an acid chloride or ester.

Once the oxazoline monomer is prepared, it can be used to synthesize C2-symmetric bis(oxazoline) ligands. A common strategy involves reacting two equivalents of the amino alcohol precursor (2-amino-2-methylundecan-1-ol) with a dicarboxylic acid derivative, such as dimethyl malonate or malononitrile, which provides the central linking carbon atom for the two oxazoline rings.

Design Principles for Chiral Mono- and Bis(oxazoline) Ligands

Metal Complexation Chemistry and Coordination Modes

Oxazoline ligands coordinate to metal centers primarily through the lone pair of electrons on the sp²-hybridized nitrogen atom. researchgate.net This N-coordination is fundamental to their function in catalysis. In bis(oxazoline) ligands, the two nitrogen atoms act as a bidentate N,N-donor set, chelating to the metal ion to form a stable five- or six-membered ring, depending on the linker. This chelation rigidly positions the C4 substituents, thereby creating the chiral environment essential for asymmetric induction. rameshrasappan.com

The coordination number and geometry of the resulting metal complex are dictated by the metal ion itself, its oxidation state, the ligand's bite angle, and the other coordinating species (solvents or counterions) present. rameshrasappan.com These factors are crucial as they determine the spatial arrangement of the substrate relative to the chiral ligand.

Ligands based on the this compound scaffold are expected to form stable complexes with a variety of late and early transition metals, analogous to other well-studied BOX and PyBOX ligands.

Copper: Copper(I) and Copper(II) complexes of bis(oxazoline) ligands are among the most widely used Lewis acid catalysts. nih.gov They typically adopt distorted square-planar or tetrahedral geometries and are highly effective in reactions such as Diels-Alder cycloadditions, Friedel-Crafts alkylations, and cyclopropanations. rameshrasappan.comnih.gov

Palladium: Palladium(II) complexes with oxazoline-containing ligands, particularly PHOX and BOX ligands, are powerful catalysts for allylic alkylations and Heck reactions. acs.org These complexes are typically square-planar.

Iron: Iron(II) and Iron(III) complexes with bis(oxazoline) and PyBOX ligands have emerged as effective, earth-abundant catalysts for various Lewis acid-catalyzed reactions, including hydrosilylations and Diels-Alder reactions. rsc.org Depending on the counterions and ligand structure, tetrahedral or octahedral geometries are observed. rsc.org

Vanadium: Vanadium complexes featuring oxazoline-based ligands have been synthesized and employed as catalysts in polymerization reactions, such as ethylene (B1197577) polymerization and copolymerization. mdpi.com The oxazoline ligand coordinates to the vanadium center, influencing the activity of the catalyst and the properties of the resulting polymer. mdpi.com

The following table summarizes typical coordination complexes formed between transition metals and analogous oxazoline ligands.

| Metal | Ligand Type (Example) | Typical Coordination Geometry | Catalytic Application Example | Reference Concept |

|---|---|---|---|---|

| Copper (Cu) | Bis(oxazoline) [BOX] | Distorted Square-Planar / Tetrahedral | Diels-Alder Reaction, Cyclopropanation | rameshrasappan.comnih.gov |

| Palladium (Pd) | Phosphinooxazoline [PHOX] | Square-Planar | Asymmetric Allylic Alkylation | acs.org |

| Iron (Fe) | Pyridine-bis(oxazoline) [PyBOX] | Tetrahedral / Octahedral | Asymmetric Hydrosilylation of Ketones | rsc.org |

| Vanadium (V) | (Oxazolinyl)-oxazole | (Not specified) | Ethylene Polymerization | mdpi.com |

Scientific Advancement on this compound Remains Undocumented in Publicly Available Research

Despite a thorough review of scientific literature, detailed research findings on the chemical compound this compound, specifically concerning its applications in asymmetric catalysis and chiral ligand design, are not presently available in the public domain.

The inquiry into the specific roles of this compound in critical areas of synthetic chemistry, including its ligand-metal interaction strength, performance in enantioselective and diastereoselective reactions, development into polymer-supported catalysts, and the mechanistic pathways of its catalytic cycles, has yielded no specific results.

Chiral oxazolines are a well-established and versatile class of ligands in asymmetric catalysis. Their utility stems from their modular synthesis, steric and electronic tunability, and the effective chiral environment they create around a metal center. This often leads to high levels of enantioselectivity in a wide array of chemical transformations. Typically, research in this field focuses on derivatives with specific substitution patterns that have been shown to impart high catalytic activity and selectivity, such as those with bulky groups at the 4-position or those incorporated into bidentate or tridentate ligand scaffolds like bis(oxazolines) (BOX) and phosphinooxazolines (PHOX).

However, the specific substitution pattern of a methyl and a long-chain nonyl group at the 4-position of the dihydro-1,3-oxazole ring, as specified in "this compound," does not appear to be a focus of published research. Consequently, there is no data to populate the requested detailed outline, which includes:

Mechanistic Insights into Asymmetric Induction and Catalytic Cycles:Without experimental or computational studies on its catalytic performance, there are no mechanistic insights or proposed catalytic cycles available for this specific compound.

While the broader family of chiral 4,5-dihydro-1,3-oxazoles is of significant interest to the scientific community, the specific derivative, this compound, remains an area that is either unexplored or the results of which have not been disseminated in publicly accessible scientific literature. Therefore, a comprehensive and scientifically accurate article based on the provided outline cannot be generated at this time.

Computational and Theoretical Studies of this compound Systems

Following a comprehensive search of scientific literature and computational chemistry databases, it has been determined that there are currently no published computational or theoretical studies specifically focused on the chemical compound “this compound.”

Therefore, it is not possible to provide detailed, informative, and scientifically accurate content for the requested sections and subsections, including data on quantum chemical calculations, electronic structure analysis, protonation sites, or reaction mechanism elucidation for this specific molecule. The generation of data tables and detailed research findings as per the provided outline cannot be fulfilled due to the absence of dedicated research on this compound in the available scientific domain.

While general principles and methodologies for computational studies on related heterocyclic systems, such as oxazolines and oxadiazoles, are well-documented, applying these general concepts to create specific data and analysis for this compound without experimental or computational basis would be speculative and scientifically unsound.

Further research, including dedicated quantum chemical calculations and computational modeling, would be required to generate the specific data needed to populate the outlined article structure.

Computational and Theoretical Studies of 4 Methyl 4 Nonyl 4,5 Dihydro 1,3 Oxazole Systems

Spectroscopic Characterization Methodologies for 4 Methyl 4 Nonyl 4,5 Dihydro 1,3 Oxazole

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural analysis of 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole, offering detailed insights into its molecular framework.

¹H NMR and ¹³C NMR for Structural Elucidation and Purity Assessment

One-dimensional ¹H and ¹³C NMR are fundamental for the initial structural verification and purity assessment of this compound. The ¹H NMR spectrum provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. The ¹³C NMR spectrum reveals the number of chemically distinct carbon atoms and their respective environments.

For this compound, the expected chemical shifts are based on the analysis of similar oxazoline (B21484) structures. researchgate.netscispace.com The protons on the oxazoline ring are typically observed in specific regions, as are the protons of the methyl and the long nonyl chain. Purity can be assessed by the absence of signals from impurities and the correct integration ratios of the observed proton signals.

Predicted ¹H NMR Chemical Shifts

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| H2 (N=CH) | ~7.8-8.0 | Singlet | 1H |

| H5 (-O-CH₂) | ~4.2-4.4 | Triplet | 2H |

| H4' (-N-CH₂) | ~3.8-4.0 | Triplet | 2H |

| C4-CH₃ | ~1.2-1.3 | Singlet | 3H |

| Nonyl chain (-CH₂-) | ~1.2-1.6 | Multiplet | 16H |

Predicted ¹³C NMR Chemical Shifts

| Carbon | Chemical Shift (δ, ppm) |

|---|---|

| C2 (N=C-O) | ~160-165 |

| C5 (-O-CH₂) | ~67-70 |

| C4 (-N-C(CH₃)(Nonyl)) | ~65-68 |

| C4' (-N-CH₂) | ~54-56 |

| C4-CH₃ | ~25-28 |

| Nonyl chain (-CH₂) | ~22-40 |

Advanced 2D NMR Techniques (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemical Assignment

Two-dimensional (2D) NMR techniques are indispensable for unambiguously assigning the signals from ¹H and ¹³C NMR and confirming the connectivity of the atoms within this compound. ipb.ptresearchgate.net

COSY (Correlation Spectroscopy): This experiment establishes proton-proton (¹H-¹H) correlations between adjacent carbons. For this molecule, COSY would show correlations between the H4' and H5 protons of the oxazoline ring and throughout the coupled protons of the nonyl chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms (¹H-¹³C). This allows for the definitive assignment of each carbon atom that has attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (2-3 bond) correlations between protons and carbons. wikipedia.org This is crucial for identifying quaternary carbons and piecing together the molecular fragments. Key HMBC correlations would include those between the C4-methyl protons and the C4 quaternary carbon, as well as C4' and C5 of the ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is used to determine the spatial proximity of protons. While this compound is achiral, NOESY can still provide information about the preferred conformation of the molecule in solution.

Variable Temperature NMR for Conformational Dynamics and Supramolecular Interactions

Variable Temperature (VT) NMR studies can provide insights into the dynamic processes occurring in solution. ox.ac.uk By recording NMR spectra at different temperatures, it is possible to study conformational changes, such as ring puckering of the dihydro-oxazole ring or restricted rotation around single bonds. For molecules like poly(2-oxazoline)s, VT-NMR is used to investigate temperature-dependent phase transitions and aggregation behavior in solution. mdpi.com Similar studies on this compound could reveal information about its conformational dynamics and potential for forming supramolecular assemblies.

NMR Studies of Ligand-Metal Complexation and Solution Structure

Oxazolines are a well-known class of ligands in coordination chemistry, frequently used in asymmetric catalysis. nih.govmdpi.comrsc.orgrameshrasappan.comresearchgate.net The nitrogen atom of the oxazoline ring can coordinate to a metal center. NMR spectroscopy is a powerful tool to study this complexation. Upon coordination, significant changes in the chemical shifts of the protons and carbons near the nitrogen atom (especially H4', H5, C4, and C5) are expected. These shifts provide evidence of the ligand-metal interaction and can give information about the structure of the resulting complex in solution.

Mass Spectrometry (MS)

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain structural information through fragmentation analysis.

Electron Ionization (EI) and Electrospray Ionization (ESI) MS for Molecular Weight Confirmation

Both EI and ESI are common ionization techniques used in mass spectrometry to analyze oxazoline derivatives. nih.govresearchgate.net

Electrospray Ionization (ESI): ESI is a soft ionization technique that typically results in the formation of a protonated molecular ion, [M+H]⁺. For this compound (C₁₄H₂₇NO), this would correspond to a peak at an m/z (mass-to-charge ratio) value corresponding to its molecular weight plus the mass of a proton. This technique is excellent for confirming the molecular weight of the compound.

Electron Ionization (EI): EI is a higher-energy ionization method that causes fragmentation of the molecule. The resulting fragmentation pattern serves as a "fingerprint" for the compound and provides structural information. nist.gov For this compound, characteristic fragments would likely arise from the cleavage of the nonyl chain (alpha-cleavage next to the quaternary carbon) and the fragmentation of the oxazoline ring itself. Analysis of these fragments helps to confirm the proposed structure.

High-Resolution Mass Spectrometry (HRMS) for Elemental Composition

High-Resolution Mass Spectrometry (HRMS) is a powerful analytical technique used to determine the precise molecular mass of a compound, which in turn allows for the confident determination of its elemental composition. fiveable.memeasurlabs.com This method can achieve mass accuracies of less than 5 parts per million (ppm), enabling the unambiguous assignment of molecular formulas. fiveable.me

For this compound, with a nominal mass of 225, HRMS would be utilized to distinguish its molecular formula, C₁₄H₂₇NO, from other possible elemental compositions that have the same nominal mass. The high resolving power of HRMS allows for the differentiation of ions with very similar masses. nih.gov By comparing the experimentally measured accurate mass to the calculated theoretical mass, the elemental formula can be confirmed.

Table 1: Theoretical High-Resolution Mass Data for [M+H]⁺ Ion of this compound

| Ion Formula | Calculated Exact Mass (m/z) |

| [C₁₄H₂₈NO]⁺ | 226.21654 |

The isotopic pattern observed in the high-resolution mass spectrum provides further confirmation of the elemental composition, aiding in the definitive identification of the compound. fiveable.me

Fragmentation Pathway Analysis and Gas-Phase Reactivity Studies

Mass spectrometry, particularly when coupled with tandem mass spectrometry (MS/MS), is instrumental in elucidating the structure of a molecule by analyzing its fragmentation patterns upon ionization. The study of these fragmentation pathways provides insights into the gas-phase reactivity of the ion and helps to piece together the molecular structure. wvu.edunih.gov

For this compound, under conditions such as electron ionization (EI) or electrospray ionization (ESI), the molecular ion would undergo a series of fragmentation reactions. Based on the fragmentation of related N-alkylated compounds and heterocyclic systems, several key fragmentation pathways can be proposed. wvu.edu

A primary fragmentation event would likely involve the cleavage of the C-C bond alpha to the quaternary carbon at position 4, leading to the loss of the nonyl radical (•C₉H₁₉) or the methyl radical (•CH₃). The loss of the larger nonyl group is often a favored pathway due to the formation of a more stable carbocation.

Another significant fragmentation pathway for oxazoline derivatives involves the cleavage of the heterocyclic ring itself. researchgate.net This can lead to characteristic neutral losses and the formation of specific fragment ions that are diagnostic for the oxazoline core. Common fragmentation of the oxazoline ring can occur through a retro-Diels-Alder-type mechanism or other ring-opening processes.

Table 2: Plausible Mass Spectrometric Fragments of this compound

| Fragment Ion | Proposed Structure/Origin |

| [M - CH₃]⁺ | Loss of the methyl group from the C4 position |

| [M - C₉H₁₉]⁺ | Loss of the nonyl group from the C4 position |

| Imine-containing fragments | Resulting from the cleavage of the oxazoline ring |

| Alkyl chain fragments | Arising from the fragmentation of the nonyl substituent |

The study of these fragmentation patterns, often aided by isotopic labeling and high-resolution mass measurements, allows for a detailed understanding of the gas-phase ion chemistry of this compound. wvu.edu

X-ray Crystallography

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is irradiated with a beam of X-rays, and the resulting diffraction pattern is collected and analyzed. mdpi.comresearchgate.net The analysis of this pattern allows for the calculation of the electron density map of the molecule, from which the positions of the individual atoms can be determined.

While a specific crystal structure for this compound is not publicly available, analysis of related structures, such as 2-(2-Methoxyphenyl)-4,4-dimethyl-4,5-dihydro-1,3-oxazole, reveals that the 4,5-dihydro-1,3-oxazole ring typically adopts an envelope conformation. nih.gov

The crystal structure provides a wealth of data on the internal geometry of the molecule. The bond lengths and angles within the 4,5-dihydro-1,3-oxazole ring are characteristic of this heterocyclic system. For instance, the C=N double bond is typically shorter than the C-N and C-O single bonds within the ring. researchgate.netnih.gov

Table 3: Typical Bond Lengths and Angles in a 4,5-Dihydro-1,3-oxazole Ring (based on analogous structures)

| Bond/Angle | Typical Value |

| C=N bond length | ~1.27 - 1.29 Å |

| C-N bond length | ~1.47 - 1.49 Å |

| C-O bond length | ~1.44 - 1.46 Å |

| O-C(sp²) bond length | ~1.35 - 1.37 Å |

| C-N-C bond angle | ~108 - 112° |

| N-C=O bond angle | ~115 - 118° |

| C-O-C bond angle | ~106 - 110° |

The dihedral angles within the molecule describe the spatial relationship between different planes of atoms and would confirm the conformation of the oxazoline ring and the orientation of the methyl and nonyl substituents at the C4 position.

Beyond the structure of a single molecule, X-ray crystallography reveals how molecules are arranged in the crystal lattice. This crystal packing is governed by intermolecular interactions. researchgate.netresearchgate.net For a molecule like this compound, which lacks strong hydrogen bond donors, the crystal packing would be primarily influenced by van der Waals forces between the long nonyl chains and the methyl groups.

Weak C-H···O or C-H···N interactions may also play a role in stabilizing the crystal structure. nih.gov The analysis of the crystal packing provides insights into the solid-state properties of the compound.

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a fundamental technique for the identification of functional groups within a molecule. nih.gov The absorption of infrared radiation at specific frequencies corresponds to the vibrational modes of different bonds. The IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its key structural features.

The most prominent bands would be due to the C-H stretching vibrations of the methyl and nonyl groups, which are typically observed in the 2850-3000 cm⁻¹ region. vscht.czlibretexts.org The presence of the 4,5-dihydro-1,3-oxazole ring would be indicated by a strong absorption band for the C=N stretching vibration, usually found in the range of 1640-1680 cm⁻¹. pressbooks.publibretexts.org Additionally, the C-O single bond stretching within the ring would give rise to absorptions in the fingerprint region, typically between 1000 and 1300 cm⁻¹.

Table 4: Expected Characteristic IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |

| 2850-3000 | C-H stretch | Alkane (methyl and nonyl groups) |

| 1640-1680 | C=N stretch | Imine (in oxazoline ring) |

| 1450-1470 | C-H bend (scissoring) | CH₂ |

| 1370-1380 | C-H bend (rocking) | CH₃ |

| 1000-1300 | C-O stretch | Ether (in oxazoline ring) |

The combination of these characteristic absorption bands in the IR spectrum provides strong evidence for the presence of the alkyl-substituted dihydro-oxazole structure.

Circular Dichroism (CD) Spectroscopy for Chiral Recognition and Enantiomeric Excess Determination

Circular Dichroism (CD) spectroscopy is a powerful chiroptical technique utilized to investigate the stereochemical features of chiral molecules. This method is predicated on the differential absorption of left- and right-circularly polarized light by a chiral compound. An achiral molecule will not exhibit a CD spectrum, whereas a chiral molecule will produce a distinct spectrum characterized by positive or negative peaks (Cotton effects) at specific wavelengths. The intensity and sign of these peaks are directly related to the molecule's absolute configuration and its enantiomeric purity.

For a chiral molecule such as this compound, which possesses a stereocenter at the C4 position, the two enantiomers, (R)- and (S)-4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole, are expected to exhibit mirror-image CD spectra. This characteristic is fundamental to its chiral recognition and the determination of enantiomeric excess (% ee).

The application of CD spectroscopy for determining the enantiomeric excess of a chiral substance is a well-established analytical approach. acs.orgnih.gov A calibration curve is typically constructed by plotting the CD signal intensity at a specific wavelength (a wavelength of maximum absorption, λmax) against known enantiomeric excesses of the compound. A sample with an unknown enantiomeric composition can then be analyzed, and its % ee can be accurately determined by interpolating its CD signal intensity on the calibration curve. nih.gov

While specific experimental CD data for this compound is not extensively available in the cited literature, the principles of the technique can be illustrated with generalized data for a chiral oxazoline. The CD spectrum of one enantiomer will display a positive Cotton effect, while the other will show a negative Cotton effect of equal magnitude.

Hypothetical Data Illustrating CD Signal vs. Enantiomeric Excess

The following interactive table represents hypothetical data for the determination of enantiomeric excess of a chiral oxazoline, demonstrating the linear relationship between the CD signal and the % ee of the (R)-enantiomer.

| Enantiomeric Excess of (R)-enantiomer (%) | CD Signal (mdeg) at λ |

| 100 | 50.0 |

| 75 | 37.5 |

| 50 | 25.0 |

| 25 | 12.5 |

| 0 (racemic) | 0.0 |

| -25 | -12.5 |

| -50 | -25.0 |

| -75 | -37.5 |

| -100 | -50.0 |

In practice, the precise wavelengths and intensities of the CD signals are dependent on the specific molecular structure and the solvent used for the analysis. For complex molecules or in cases where the chiral center is distant from a chromophore, derivatization with a chromophoric reagent may be necessary to induce a measurable CD signal. nih.gov The study of various chiral molecules, including those with oxazoline moieties, has demonstrated the utility of CD spectroscopy in assigning absolute configurations and quantifying enantiomeric purity. nih.govnih.gov

Advanced Research Avenues and Future Perspectives for 4 Methyl 4 Nonyl 4,5 Dihydro 1,3 Oxazole

Integration into Functional Polymeric Materials

The primary application of 2-substituted oxazolines in materials science is their use as monomers for cationic ring-opening polymerization (CROP), which yields a versatile class of polymers known as poly(2-oxazoline)s (PAOx). core.ac.uk These polymers are considered pseudopeptides or peptide mimics due to their structural similarity to polypeptides. researchgate.netrsc.org The properties of PAOx can be precisely controlled by the choice of the substituent at the 2-position of the oxazoline (B21484) monomer, making compounds like 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole (assuming the alkyl groups are part of a substituent at the 2-position for polymerization) valuable building blocks. nih.gov

Synthesis of Poly(2-oxazoline)s with Tailored 4-Alkyl Side Chains via CROP

The synthesis of poly(2-oxazoline)s is achieved through a well-established living/controlled polymerization method known as cationic ring-opening polymerization (CROP). core.ac.uk The process involves three main steps: initiation, propagation, and termination. An electrophilic initiator, such as methyl tosylate, attacks the nitrogen atom of the oxazoline ring, initiating the polymerization. The propagation proceeds via nucleophilic attack of a monomer on the activated, ring-opened polymer chain end. core.ac.uk This living polymerization mechanism allows for the synthesis of polymers with predictable chain lengths and narrow molecular weight distributions. rsc.org

The substituent at the 2-position of the oxazoline ring becomes the side chain of the resulting polymer. For a monomer bearing a methyl-nonyl group, this would result in a poly(2-oxazoline) with bulky and hydrophobic side chains. Research has shown that while the electronic character of the 2-substituent can influence the polymerization rate, the chain length of linear alkyl groups from ethyl to n-nonyl has a minimal effect on the propagation rate constant. core.ac.uk This allows for the incorporation of long alkyl chains like nonyl without significantly altering polymerization kinetics, enabling the creation of polymers with tailored hydrophobic domains.

Development of Amphiphilic Block Copolymers for Controlled Self-Assembly

A significant area of research is the use of hydrophobic oxazoline monomers to create amphiphilic block copolymers. mdpi.com These macromolecules consist of chemically linked blocks of polymers with opposing properties, such as a hydrophobic block and a hydrophilic block. mdpi.com By sequentially polymerizing a hydrophobic monomer, such as one containing a nonyl group, followed by a hydrophilic monomer like 2-ethyl-2-oxazoline, it is possible to synthesize well-defined diblock copolymers. mdpi.com

In aqueous environments, these amphiphilic block copolymers spontaneously self-assemble into nanostructures, most commonly micelles. mdpi.com The hydrophobic blocks (e.g., poly(2-nonyl-2-oxazoline)) form a solid core to minimize contact with water, while the hydrophilic blocks (e.g., poly(2-ethyl-2-oxazoline)) form a protective outer shell or corona. mdpi.com This behavior is driven by the significant difference in polarity between the polymer segments. The precise control over block lengths afforded by CROP allows for the tuning of the size and morphology of these self-assembled structures, making them highly suitable for applications such as drug delivery vehicles. mdpi.com

Tuning Polymer Properties through Alkyl Chain Length and Substitution

The physical and chemical properties of poly(2-oxazoline)s are highly tunable by varying the structure of the alkyl side chain. nih.gov The incorporation of the long, nonyl aliphatic chain from this compound imparts strong hydrophobicity to the polymer. A homopolymer synthesized from this monomer would be insoluble in water but soluble in nonpolar organic solvents.

This ability to control properties by monomer choice is a key advantage of the PAOx platform. As illustrated in the table below, changing the side chain from a small methyl group to a long nonyl group drastically alters the polymer's interaction with water and its thermal properties. This principle allows for the rational design of polymers with specific characteristics, from water-soluble materials for biomedical applications to hydrophobic materials for coatings and adhesives.

| Monomer Name | Side Chain | Key Polymer Property |

| 2-Methyl-2-oxazoline | -CH₃ | Hydrophilic, water-soluble |

| 2-Ethyl-2-oxazoline | -CH₂CH₃ | Hydrophilic, water-soluble, thermoresponsive |

| 2-n-Propyl-2-oxazoline | -(CH₂)₂CH₃ | Thermoresponsive, reduced water solubility |

| 2-n-Nonyl-2-oxazoline | -(CH₂)₈CH₃ | Hydrophobic, insoluble in water |

This interactive table summarizes the general effect of 2-alkyl side chain length on the properties of the corresponding poly(2-oxazoline) homopolymers.

Exploration in Bio-Inspired Systems and Bioconjugates

The structural similarity of the oxazoline ring to amino acid residues has led to its exploration in creating bio-inspired molecules and materials. The 4,5-dihydro-1,3-oxazole motif is found in a variety of natural products and provides a stable, conformationally constrained scaffold. mdpi.com

Oxazoline-Amino Acid Bioconjugates with Long Alkyl Chains

Recent research has focused on the synthesis of bioconjugates that link oxazoline units with amino acids. rsc.orgirb.hr These hybrid molecules combine the chemical properties of the oxazoline ring with the biological recognition capabilities of amino acids. The synthesis often involves coupling the building blocks to form a precursor that is then cyclized to create the final oxazoline-amino acid structure. rsc.org

Introducing a long alkyl chain, such as the nonyl group from this compound, into these bioconjugates would significantly increase their lipophilicity. This modification could be used to enhance the molecule's ability to interact with or insert into cell membranes, a crucial aspect for the development of new therapeutic agents or biological probes. The oxazoline nitrogen atom can act as a hydrogen bond acceptor, while the amino acid portion provides both donor and acceptor sites, allowing these molecules to participate in complex supramolecular interactions. irb.hr

Mimicking Naturally Occurring Oxazole (B20620)/Oxazoline Motifs in Peptides and Natural Products

The 1,3-oxazole and 4,5-dihydro-1,3-oxazole (oxazoline) rings are common structural motifs in a wide array of naturally occurring peptides, particularly those isolated from marine organisms. mdpi.comnih.gov These heterocyclic rings are typically formed biosynthetically from serine or threonine residues and are thought to confer metabolic stability and specific conformations to the peptide backbone. mdpi.comnih.gov

Synthetic oxazolines serve as valuable tools to mimic these natural structures, leading to the creation of peptidomimetics with enhanced stability or novel functions. nih.gov The incorporation of a monomer like this compound allows for the introduction of a side chain that mimics hydrophobic amino acids like leucine (B10760876) or valine, but on a much larger scale. This can influence peptide-protein recognition and interactions with biological membranes. nih.gov The study of these synthetic mimics provides insight into the function of their natural counterparts and enables the design of new bioactive compounds.

| Natural Product | Source Organism | Significance |

| Almazoles A–D | Marine Algae (Delesseriaceae) | Dipeptides containing a 2,5-disubstituted oxazole ring. nih.gov |

| Hennoxazole A | Marine Sponge | Possesses antiviral and antimalarial properties; contains an oxazole ring. mdpi.comnih.gov |

| Muscoride A | Cyanobacterium | Cyclic peptide containing multiple oxazole rings. mdpi.com |

| Wewakazoles | Cyanobacterium (e.g., Lyngbya majuscula) | Cytotoxic cyclic dodecapeptides featuring three oxazole rings. nih.gov |

This interactive table provides examples of naturally occurring peptides that contain the oxazole or oxazoline motif, which can be mimicked by synthetic compounds.

Green Chemistry Principles in Synthetic Route Design

The application of green chemistry principles to the synthesis of this compound is a important area of research aimed at reducing the environmental impact of its production. This involves the development of new synthetic pathways that prioritize the use of non-toxic solvents, renewable starting materials, and energy-efficient reaction conditions.

Development of Solvent-Free or Low-Environmental-Impact Reaction Conditions

Traditional methods for the synthesis of 4,5-dihydro-1,3-oxazoles often rely on the use of volatile and hazardous organic solvents. researchgate.net Modern research, however, is increasingly focused on developing solvent-free or low-environmental-impact reaction conditions to minimize pollution and improve safety. nih.gov One promising approach is the use of microwave-assisted organic synthesis (MAOS), which can accelerate reaction rates and often allows for reactions to be conducted without a solvent. nih.gov For instance, the cyclization of an appropriate amino alcohol with a carboxylic acid derivative to form the dihydro-oxazole ring could potentially be achieved under solvent-free microwave irradiation.

Another avenue of exploration is the use of greener solvents, such as ionic liquids or supercritical fluids, which have a lower environmental footprint compared to conventional organic solvents. organic-chemistry.org For example, the synthesis of 4,5-disubstituted oxazoles has been successfully demonstrated in ionic liquids, which could be adapted for the synthesis of this compound. organic-chemistry.org

The table below illustrates a comparative analysis of potential reaction conditions for the synthesis of this compound, highlighting the advantages of greener approaches.

| Reaction Condition | Solvent | Temperature (°C) | Reaction Time (h) | Yield (%) | Environmental Impact |

| Conventional | Toluene | 110 | 12 | 85 | High |

| Microwave-assisted | Solvent-free | 150 | 0.5 | 92 | Low |

| Ionic Liquid | [BMIM][BF4] | 100 | 8 | 88 | Medium |

This table presents hypothetical data for illustrative purposes.

Utilization of Renewable Feedstocks where Applicable

The nonyl group in this compound suggests a potential link to fatty acid feedstocks, which can be derived from renewable plant or animal sources. researchgate.net The long nine-carbon chain is characteristic of many naturally occurring lipids. Research in this area would focus on developing synthetic routes that utilize these renewable feedstocks to construct the nonyl chain of the molecule. This could involve the conversion of a readily available fatty acid, such as undecylenic acid (derived from castor oil), through a series of chemical transformations to yield the desired 4-methyl-4-nonyl precursor.

Furthermore, the core dihydro-1,3-oxazole ring can also be synthesized from renewable resources. For example, amino acids, which are abundant in nature, can serve as precursors for the amino alcohol component required for the ring formation. greenchemistry-toolkit.org By combining a renewable-derived nonyl precursor with an amino acid-derived building block, a fully bio-based synthesis of this compound could be envisioned.

Development of Novel Synthetic Transformations

The development of novel synthetic transformations involving this compound is crucial for expanding its potential applications and creating a diverse library of related compounds. Research in this area can be broadly categorized into two main directions: reactions involving the dihydro-1,3-oxazole ring and derivatization of the nonyl chain.

New Chemo- and Regioselective Reactions Involving the Dihydro-1,3-oxazole Ring

The dihydro-1,3-oxazole ring is a versatile functional group that can participate in a variety of chemical transformations. mdpi.com Future research could focus on developing new chemo- and regioselective reactions that specifically target this ring system in this compound. For example, the development of catalytic methods for the selective oxidation of the dihydro-oxazole to the corresponding oxazole would provide access to a new class of aromatic heterocyclic compounds. rsc.org

Additionally, the exploration of ring-opening reactions under mild conditions could lead to the formation of novel amino ester derivatives. The selective cleavage of the C-O or C-N bond within the ring would offer different synthetic pathways to functionalized acyclic molecules. Furthermore, cycloaddition reactions involving the C=N double bond of the dihydro-oxazole ring could be investigated to construct more complex polycyclic systems. nih.gov

Expanding the Substrate Scope for Derivatization of the Nonyl Chain

The long nonyl chain of this compound presents numerous opportunities for derivatization to modify the molecule's physical and chemical properties. acs.org Future research could focus on expanding the substrate scope for these derivatization reactions. For instance, the development of selective C-H activation methods would allow for the introduction of functional groups at various positions along the nonyl chain, a traditionally challenging transformation.

Furthermore, the terminal methyl group of the nonyl chain could be a target for functionalization. For example, radical-mediated halogenation followed by nucleophilic substitution could be employed to introduce a wide range of functional groups, such as hydroxyl, amino, or cyano groups. The table below outlines potential derivatization strategies for the nonyl chain.

| Derivatization Strategy | Reagents | Functional Group Introduced | Potential Application |

| C-H Activation | Transition metal catalyst, directing group | Carbonyl, Halogen | Fine chemical synthesis |

| Terminal Functionalization | NBS, Nucleophile | Hydroxyl, Amino, Cyano | Pharmaceutical intermediates |

| Olefin Metathesis | Grubbs catalyst, functionalized olefin | New C-C bonds, various functional groups | Polymer synthesis |

This table presents hypothetical data for illustrative purposes.

Synergistic Approaches Combining Computational and Experimental Studies

A synergistic approach that combines computational modeling with experimental validation is a powerful strategy for accelerating research and development related to this compound. bohrium.comresearchgate.net Computational chemistry can provide valuable insights into the molecule's structure, reactivity, and spectroscopic properties, which can then guide and inform experimental studies. mdpi.com

For example, Density Functional Theory (DFT) calculations can be used to predict the most stable conformation of the molecule, as well as to model the transition states of potential reactions, thereby providing a theoretical basis for understanding reaction mechanisms and predicting product outcomes. researchgate.net These computational predictions can then be verified through experimental techniques such as NMR spectroscopy and X-ray crystallography.

Moreover, computational screening can be employed to identify promising new derivatives of this compound with desired properties. By computationally evaluating a large library of virtual compounds, researchers can prioritize the synthesis and testing of the most promising candidates, thereby saving time and resources. This integrated computational-experimental workflow can significantly streamline the discovery and optimization of new applications for this compound and its derivatives.

Q & A

Q. What are the optimal synthetic routes for preparing 4-Methyl-4-nonyl-4,5-dihydro-1,3-oxazole, and how do reaction conditions influence yield?

Answer: A common method involves cyclization reactions of azido alcohols or amines with aldehydes/ketones. For example, the Boyer reaction (a variant of the Schmidt reaction) uses 2-azidoalcohols and aldehydes under acidic conditions (e.g., H₂SO₄) to yield 4,5-dihydro-1,3-oxazoles . Key parameters include:

Q. What spectroscopic and crystallographic methods are critical for characterizing this compound?

Answer:

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming regiochemistry and substituent effects. For example, dihydro-oxazole protons typically resonate at δ 3.5–4.5 ppm (¹H NMR), while the oxazole ring carbons appear at δ 150–170 ppm (¹³C NMR) .

- X-ray Crystallography : Resolves ring puckering and disorder (e.g., disordered O/N atoms in oxazole rings observed in crystallographic studies) .

- Mass Spectrometry : High-resolution MS confirms molecular weight and fragmentation patterns (e.g., deviations <1.68 ppm in isotopic mass calculations) .

Advanced Research Questions

Q. How can computational modeling address stereochemical ambiguities in 4,5-dihydro-1,3-oxazole derivatives?

Answer:

- Ring Puckering Analysis : Use Cremer-Pople parameters to quantify non-planarity of the oxazole ring. For example, amplitude (q) and phase (φ) coordinates differentiate between envelope or twist conformations .

- DFT Calculations : Predict NMR chemical shifts and compare with experimental data to validate stereochemistry (e.g., σH adducts in nitroarene substitution reactions) .

Case Study :

In the synthesis of 2-[1-(4-nitrophenyl)-1-phenylethyl]-4,4-dimethyl-4,5-dihydro-1,3-oxazole, DFT-predicted ¹³C NMR shifts deviated <2 ppm from experimental data, confirming regioselectivity .

Q. How should researchers resolve contradictions in crystallographic data for oxazole-containing compounds?

Answer:

- Disorder Modeling : For disordered atoms (e.g., O/N in oxazole rings), refine occupancy factors using SHELXL .

- Validation Tools : Use checkCIF/PLATON to identify symmetry-induced artifacts (e.g., pseudo-merohedral twinning in dihydro-oxazole crystals) .

- Complementary Techniques : Pair X-ray data with solid-state NMR to resolve ambiguous electron density maps .

Example :

In 2,4,5-Tris(pyridin-4-yl)-4,5-dihydro-1,3-oxazole, a crystallographic 2-fold axis forced disorder, resolved via occupancy refinement (50% O/N) .

Q. What strategies improve the regioselectivity of nucleophilic substitutions in dihydro-oxazole systems?

Answer:

- Carbanion Stabilization : Use oxazoline-stabilized carbanions (e.g., 4,4-dimethyl-2-(1-phenylethyl)-4,5-dihydro-1,3-oxazole) for para-selective substitutions in nitroarenes .

- Oxidative Conditions : DDQ (2,3-dichloro-5,6-dicyano-1,4-benzoquinone) oxidizes σH adducts to para-nitrobenzyl derivatives (yields up to 92%) .

Mechanistic Insight :

The reaction proceeds via a stabilized carbanion attacking nitroarenes, followed by oxidation to form para-substituted products (e.g., 4-[1-(4,4-dimethyl-oxazol-2-yl)phenol]) .

Q. How do heteroatom substitutions (e.g., S, N) in the oxazole ring impact biological activity?

Answer:

- Thiazole vs. Oxazole : Replacing oxygen with sulfur (to form dihydrothiazoles) alters electronic properties and bioavailability. For example, 2-phenyl-4,5-dihydro-1,3-thiazole showed enhanced cytotoxicity compared to oxazole analogs .

- Pharmacophore Tuning : Substituents like dichlorophenoxy groups (e.g., in 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole) improve binding to enzyme active sites .

Q. Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.